molecular formula C20H29ClN2O4 B12347780 (R)-1,4-di(tert-butoxycarbonyl)-2-(4-chlorophenyl)piperazine CAS No. 769944-52-7

(R)-1,4-di(tert-butoxycarbonyl)-2-(4-chlorophenyl)piperazine

Cat. No.: B12347780
CAS No.: 769944-52-7
M. Wt: 396.9 g/mol
InChI Key: XCWWVMIKMXDYJM-INIZCTEOSA-N
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Description

1,4-Piperazinedicarboxylic acid, 2-(4-chlorophenyl)-, bis(1,1-dimethylethyl) ester, (2R)- is a chiral compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Piperazinedicarboxylic acid, 2-(4-chlorophenyl)-, bis(1,1-dimethylethyl) ester, (2R)- typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient and scalable production of piperazine derivatives, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Piperazinedicarboxylic acid, 2-(4-chlorophenyl)-, bis(1,1-dimethylethyl) ester, (2R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1,4-Piperazinedicarboxylic acid, 2-(4-chlorophenyl)-, bis(1,1-dimethylethyl) ester, (2R)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,4-Piperazinedicarboxylic acid, 2-(4-chlorophenyl)-, bis(1,1-dimethylethyl) ester, (2R)- involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,4-Piperazinedicarboxylic acid derivatives: These compounds share the piperazine core but differ in their substituents.

    4-Chlorophenyl derivatives: Compounds with a 4-chlorophenyl group but different functional groups attached.

Uniqueness

1,4-Piperazinedicarboxylic acid, 2-(4-chlorophenyl)-, bis(1,1-dimethylethyl) ester, (2R)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for research and industrial applications .

Properties

CAS No.

769944-52-7

Molecular Formula

C20H29ClN2O4

Molecular Weight

396.9 g/mol

IUPAC Name

ditert-butyl (2R)-2-(4-chlorophenyl)piperazine-1,4-dicarboxylate

InChI

InChI=1S/C20H29ClN2O4/c1-19(2,3)26-17(24)22-11-12-23(18(25)27-20(4,5)6)16(13-22)14-7-9-15(21)10-8-14/h7-10,16H,11-13H2,1-6H3/t16-/m0/s1

InChI Key

XCWWVMIKMXDYJM-INIZCTEOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@@H](C1)C2=CC=C(C=C2)Cl)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C2=CC=C(C=C2)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

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